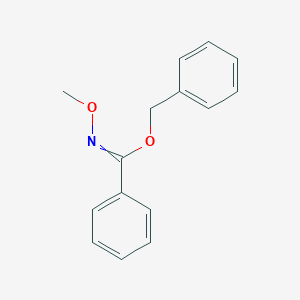

benzyl N-methoxybenzenecarboximidate

Beschreibung

Benzyl N-methoxybenzenecarboximidate is an organic compound characterized by a benzyl ester group, a methoxy-substituted benzene ring, and a carboximidate functional group. This structure combines aromatic and imidate moieties, which may confer unique reactivity and biological activity.

Eigenschaften

CAS-Nummer |

185197-15-3 |

|---|---|

Molekularformel |

C15H15NO2 |

Molekulargewicht |

241.28 g/mol |

IUPAC-Name |

benzyl N-methoxybenzenecarboximidate |

InChI |

InChI=1S/C15H15NO2/c1-17-16-15(14-10-6-3-7-11-14)18-12-13-8-4-2-5-9-13/h2-11H,12H2,1H3 |

InChI-Schlüssel |

NKZWYOPXJUVSIP-UHFFFAOYSA-N |

Kanonische SMILES |

CON=C(C1=CC=CC=C1)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl N-methoxybenzenecarboximidate can be synthesized through the reaction of benzyl chloroformate with N-methoxyamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the production of benzyl N-methoxybenzenecarboximidate involves the use of large-scale reactors where benzyl chloroformate and N-methoxyamine are combined under controlled conditions. The reaction mixture is then subjected to purification processes such as distillation or crystallization to obtain the pure compound.

Types of Reactions:

Oxidation: Benzyl N-methoxybenzenecarboximidate can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.

Reduction: The compound can be reduced to form benzylamine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Benzyl alcohol derivatives.

Reduction: Benzylamine derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzyl N-methoxybenzenecarboximidate has several applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis, allowing for selective reactions without interference from the amine group.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.

Industry: The compound is used in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of benzyl N-methoxybenzenecarboximidate involves its ability to protect amine groups through the formation of stable carbamate linkages. This protection prevents unwanted side reactions during synthesis and can be removed under specific conditions, such as catalytic hydrogenation or treatment with strong acids.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Functional groups : Benzyl N-methoxybenzenecarboximidate contains a carboximidate group (C=N–O–), distinguishing it from esters (e.g., benzyl phenyl acetate) and amides (e.g., N-benzyl-2-methoxy-N-methylacetamide) .

- Substituent positions : Unlike N'-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide, which has a hydroxy group at position 1 and methyl at position 4, the target compound likely lacks these substituents, affecting its electronic profile and reactivity .

Physical and Chemical Properties

Notes:

- Carboximidates are typically more reactive toward nucleophiles than esters or amides due to the electron-deficient imidate group .

- The benzyl group in benzyl phenyl acetate enhances lipophilicity, whereas polar substituents (e.g., hydroxy in ) increase aqueous solubility .

Data Tables

Table 1: Functional Group Impact on Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.